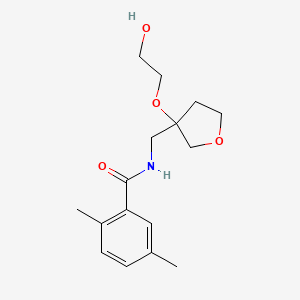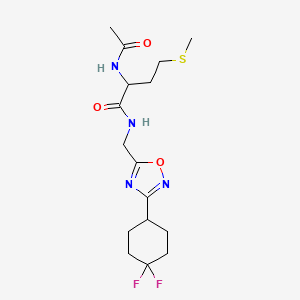![molecular formula C5H12Cl2N4O B2818986 [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride CAS No. 2580097-89-6](/img/structure/B2818986.png)
[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2613299-56-0 . It has a molecular weight of 215.08 .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds, such as “[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride”, has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride” (also known as “{5-[(1r)-1-aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride”), focusing on six unique applications:
Pharmaceutical Development
This compound is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to act as a scaffold for drug design, particularly in the synthesis of antiviral, antibacterial, and antifungal agents. The triazole ring is known for its stability and ability to interact with various biological targets, making it a valuable component in medicinal chemistry .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its triazole moiety can participate in various chemical reactions, including click chemistry, which is widely used for constructing complex molecules with high efficiency and specificity. This makes it an essential tool for synthesizing new organic compounds and materials .
Polymer Chemistry
The compound is also utilized in polymer chemistry for creating novel polymers with enhanced properties. The triazole ring can be incorporated into polymer backbones, improving their thermal stability, mechanical strength, and resistance to degradation. These polymers have applications in various industries, including automotive, aerospace, and electronics .
Chemical Biology
In chemical biology, this compound is used for bioconjugation and labeling of biomolecules. Its ability to form stable covalent bonds with proteins, nucleic acids, and other biomolecules makes it a valuable tool for studying biological processes and developing diagnostic assays. It is particularly useful in the development of fluorescent probes and imaging agents .
Supramolecular Chemistry
The compound’s triazole ring is also significant in supramolecular chemistry, where it is used to design and synthesize host-guest systems, molecular switches, and self-assembled structures. These systems have applications in drug delivery, molecular recognition, and the development of smart materials .
Materials Science
In materials science, this compound is employed to develop new materials with unique properties. Its incorporation into metal-organic frameworks (MOFs) and coordination polymers can enhance their functionality, such as gas storage, separation, and catalysis. These materials are crucial for environmental and industrial applications .
Safety and Hazards
特性
IUPAC Name |
[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c1-3(6)5-7-4(2-10)8-9-5;;/h3,10H,2,6H2,1H3,(H,7,8,9);2*1H/t3-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVSRQSYDIYXKN-HWYNEVGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NNC(=N1)CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2818903.png)

![(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2818909.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2818911.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2818912.png)




![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2818923.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2818924.png)
![(Z)-1-benzyl-3-(((3-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2818925.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2818926.png)